Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
Description
It is synthesized via a photocatalytic method using benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, methylamine, TRIP thiol, and catalyst A, yielding a 56% isolated product as a colorless oil. The compound exhibits rotamerism, as evidenced by split signals in its ¹H NMR spectrum (δH 2.46–7.57 ppm) .
Properties
IUPAC Name |
benzyl 3-(methylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOYHWLQXYOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634983 | |
| Record name | Benzyl 3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917357-83-6, 1353971-26-2 | |
| Record name | Benzyl 3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination Approach Using Formaldehyde and Formic Acid
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of pyrrolidinone | Cyclization or ring closure methods | Variable | Starting material for methylation |
| 2 | Reductive amination | Formaldehyde, formic acid, acetonitrile, 70 °C, 14 h | 60-70 | Introduces methylamino group at C-3 |
| 3 | Protection of N-1 | Benzyl chloroformate, base (e.g., NaHCO3) | 80-90 | Forms benzyl carbamate protecting group |
| 4 | Purification | Chromatography or recrystallization | - | Ensures high purity and stereochemical integrity |
Summary of Key Research Findings
- The use of reductive amination with formaldehyde and formic acid under mild heating is an effective method to introduce the methylamino group at the 3-position of pyrrolidine.
- Benzyl carbamate is a preferred protecting group for the nitrogen at position 1, providing stability during synthesis and ease of removal if necessary.
- Stereoselective methods such as the Evans auxiliary approach can significantly improve yield and enantiomeric purity but may involve more complex procedures.
- Industrial synthesis favors safer, more economical routes avoiding hazardous intermediates.
Scientific Research Applications
Benzyl 3-(methylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various conditions, including neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can influence its overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
The following table summarizes key structural analogs of benzyl 3-(methylamino)pyrrolidine-1-carboxylate, differentiated by substituents at position 3:
Physicochemical Properties
- Rotamerism: The parent compound exists as rotamers due to restricted rotation around the Cbz group, evidenced by split NMR signals .
- Purity and Stability: Fluorinated derivatives (e.g., 3,3-difluoro) are sold at 95% purity , whereas the hydrochloride salt of the aminomethyl analog () has higher stability due to ionic character.
Biological Activity
Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Structural Overview
This compound consists of a pyrrolidine ring substituted with a benzyl group and a methylamino group. This specific arrangement of functional groups contributes to its distinct pharmacological properties, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It can modulate the activity of enzymes and receptors, leading to diverse biochemical effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Biological Activity Data
Recent studies have highlighted the compound's potential as an inhibitor or modulator in various biological assays. Below is a summary table detailing its biological activities:
| Activity | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Enzyme inhibition | Specific kinases | 0.4 - 1.1 nM | |
| Antiproliferative effects | Cancer cell lines | 0.64 μM | |
| Protein-ligand interactions | Various enzymes | Not specified |
Case Studies
- Antitumor Activity : In a study involving colon cancer models, this compound demonstrated significant inhibition of tumor growth, indicating its potential as an anticancer agent. The compound showed effectiveness at nanomolar concentrations against specific tumor cell lines, suggesting a strong interaction with cellular pathways involved in proliferation .
- Enzyme Interaction Studies : Research has indicated that this compound can act as an enzyme inhibitor, affecting metabolic pathways crucial for cellular function. Its binding affinity to certain enzymes suggests that it could be developed into therapeutic agents targeting metabolic disorders .
Comparative Analysis
When comparing this compound with similar compounds, it exhibits unique reactivity patterns due to the presence of both benzyl and methylamino groups. These structural differences can significantly influence its pharmacological profiles and applications in medicinal chemistry .
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring, benzyl group | Enzyme inhibition, anticancer activity |
| Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | Similar structure with stereochemical variants | Varies based on stereochemistry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
